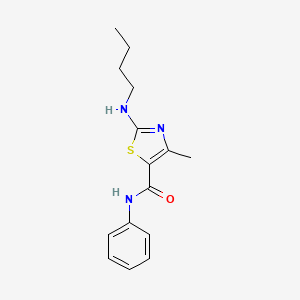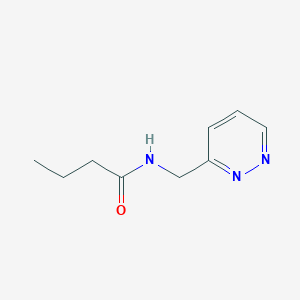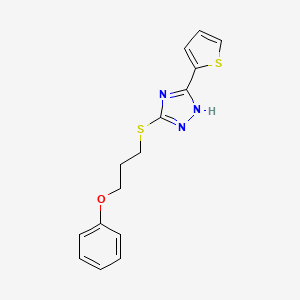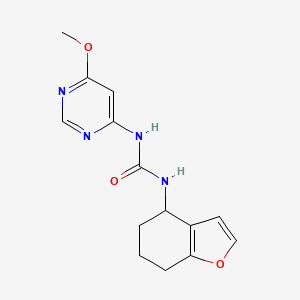
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide, also known as PBTZ169, is a synthetic compound that belongs to the thiazole family. It has been identified as a potential drug candidate for the treatment of tuberculosis, a bacterial infection that affects the lungs and other parts of the body.
Wirkmechanismus
The mechanism of action of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is thought to target multiple pathways in the bacteria that are essential for its survival. 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of an enzyme called DprE1, which is involved in the biosynthesis of a cell wall component in the bacteria. It also inhibits the activity of another enzyme called MmpL3, which is involved in the transport of lipids across the cell membrane. These two targets are unique to mycobacteria, making 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide a promising drug candidate with a low risk of developing resistance.
Biochemical and Physiological Effects:
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been shown to have low toxicity in vitro and in vivo, indicating its potential as a safe drug candidate. It has also been found to have good pharmacokinetic properties, such as good oral bioavailability and a long half-life, which are important for the development of a drug for tuberculosis treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide as a drug candidate is its potent activity against drug-resistant strains of Mycobacterium tuberculosis. This is important because drug-resistant tuberculosis is a growing problem worldwide. However, one limitation of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is its limited spectrum of activity, as it only targets mycobacteria and is not effective against other bacterial infections.
Zukünftige Richtungen
There are several future directions for the development of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide as a drug for tuberculosis treatment. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to conduct further preclinical studies to evaluate the safety and efficacy of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide in animal models. Clinical trials in humans will also be necessary to determine the optimal dosage and treatment duration of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide. Additionally, there is a need to investigate the potential use of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide in combination with other anti-tuberculosis drugs to improve treatment outcomes. Finally, further research is needed to understand the mechanism of action of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide and to identify other potential targets for tuberculosis treatment.
In conclusion, 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide is a promising drug candidate for the treatment of tuberculosis. Its potent activity against drug-resistant strains of Mycobacterium tuberculosis, low toxicity, and good pharmacokinetic properties make it a promising drug candidate. However, further research is needed to optimize its synthesis method, evaluate its safety and efficacy in animal models and clinical trials, and identify other potential targets for tuberculosis treatment.
Synthesemethoden
The synthesis of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-aminobutane, 4-methylthiocarbonyl chloride, and phenyl isothiocyanate in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain pure 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide. This method has been optimized to produce high yields of 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide with good purity.
Wissenschaftliche Forschungsanwendungen
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential as a new drug candidate for the treatment of tuberculosis. It has been shown to have potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. 2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide has also been found to have a synergistic effect when used in combination with other anti-tuberculosis drugs, such as isoniazid and rifampicin.
Eigenschaften
IUPAC Name |
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-4-10-16-15-17-11(2)13(20-15)14(19)18-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZORINNFESOMFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C(S1)C(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(butylamino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B7637131.png)
![4-[(4-Chloro-3-methylphenyl)methylamino]-3-methylbutan-1-ol](/img/structure/B7637134.png)

![4-[(5-Phenyl-1,3-oxazol-2-yl)methyl]piperazin-2-one](/img/structure/B7637160.png)
![4-[(2-Fluorophenyl)methyl]piperazin-2-one](/img/structure/B7637166.png)
![4-[(2,5-Dimethylphenyl)methyl]piperazin-2-one](/img/structure/B7637173.png)
![N-butyl-4-[2,5-dimethyl-1-(1H-1,2,4-triazol-5-yl)pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B7637186.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![5-chloro-N-[(5-methyl-1,3-thiazol-2-yl)methyl]-2,3-dihydro-1-benzofuran-7-sulfonamide](/img/structure/B7637209.png)
![4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B7637210.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)